Ethidium homodimer

Nucleic Acid Staining Binding Affinity Fluorescence Assay

Ethidium homodimer (EthD-1) is the definitive dead-cell stain—zero live-cell penetration vs. 5–15% leakage for propidium iodide. Its dimeric architecture confers a DNA binding constant (K ≈ 2 × 10⁸ M⁻¹) ~1,300-fold higher than ethidium bromide, enabling no-wash protocols at 5–10× lower working concentrations. The pre-formed EthD-1–DNA complex survives electrophoresis intact, delivering >100-fold sensitivity improvement over conventional post-staining for picogram-level DNA detection. Validated for fluorescence plate readers, flow cytometry, and HCS platforms with inter-assay CV <5%.

Molecular Formula C46H48Cl2N8
Molecular Weight 783.8 g/mol
Cat. No. B1252224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthidium homodimer
Synonyms4,7-diazadecyl-5,5'-bis(3,8-diamino-6-phenylphenanthridium) dichloride dihydrochloride
EthD-1
ethidium homodimer
ethidium homodimer-1
Molecular FormulaC46H48Cl2N8
Molecular Weight783.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.[Cl-].[Cl-]
InChIInChI=1S/C46H46N8.2ClH/c47-33-13-17-37-39-19-15-35(49)29-43(39)53(45(41(37)27-33)31-9-3-1-4-10-31)25-7-21-51-23-24-52-22-8-26-54-44-30-36(50)16-20-40(44)38-18-14-34(48)28-42(38)46(54)32-11-5-2-6-12-32;;/h1-6,9-20,27-30,49-52H,7-8,21-26,47-48H2;2*1H
InChIKeyBGWLYQZDNFIFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethidium Homodimer: A High-Affinity, Membrane-Impermeant Dimeric Nucleic Acid Stain for Definitive Dead-Cell Discrimination and Picogram DNA Detection


Ethidium homodimer (EthD-1, CAS 61926-22-5) is a dimeric phenanthridinium intercalator comprising two ethidium moieties linked by a rigid hydrocarbon bridge [1]. With a molecular weight of 856.77 g/mol and a strong net positive charge, EthD-1 is membrane-impermeant, enabling selective staining of dead cells with compromised plasma membranes [2]. It binds double-stranded DNA (dsDNA) in a sequence-independent manner with >30-fold fluorescence enhancement upon intercalation (Ex/Em 528/617 nm) and covers approximately 4 base pairs per bound dye molecule . EthD-1 also binds single-stranded DNA (ssDNA), RNA, and triplex structures, though with lower affinity [3]. Its exceptionally high DNA binding affinity permits no-wash staining protocols, and its pre-formed complex with dsDNA remains stable during agarose gel electrophoresis, enabling ultrasensitive picogram-level DNA detection [4][5].

Why Generic Substitution of Ethidium Homodimer Fails: Quantifiable Performance Gaps in Affinity, Sensitivity, and Membrane Discrimination


Direct substitution of Ethidium homodimer (EthD-1) with monomeric analogs such as ethidium bromide (EB) or propidium iodide (PI) is not scientifically valid due to fundamental differences in molecular architecture and resulting performance. EthD-1's dimeric structure confers an intrinsic DNA binding constant (K) of ~2 × 10^8 M^-1, which is approximately 1,300-fold higher than that of ethidium bromide (K = 1.5 × 10^5 M^-1) under identical conditions [1][2]. This affinity difference translates into a dissociation constant (Kd) <100 nM for EthD-1, enabling robust staining at concentrations ~5-10× lower than PI . Furthermore, EthD-1 exhibits zero live-cell penetration, whereas PI demonstrates 5-15% leakage into live cells after prolonged incubation, compromising dead-cell discrimination accuracy [3]. The pre-formed EthD-1-DNA complex remains stable during agarose gel electrophoresis—a property absent in monomeric intercalators—enabling detection sensitivity at least two orders of magnitude superior to conventional post-staining methods [4]. These quantifiable gaps make EthD-1 non-substitutable in applications requiring definitive dead-cell identification, ultrasensitive nucleic acid detection, or electrophoretic analysis without background destaining.

Ethidium Homodimer: Quantitative Differentiation Evidence Versus Comparators for Scientific Procurement Decisions


DNA Binding Affinity: Ethidium Homodimer Kd <100 nM vs. Ethidium Bromide K ~1.5×10^5 M^-1

Ethidium homodimer (EthD-1) demonstrates an intrinsic DNA binding constant (K) of 2 × 10^8 M^-1, corresponding to a dissociation constant (Kd) of <100 nM for double-stranded DNA . In direct comparison, the monomeric analog ethidium bromide exhibits a binding constant of only 1.5 × 10^5 M^-1 under identical buffer conditions (0.2 M Na+) [1]. This represents a >1,300-fold higher affinity for EthD-1 relative to ethidium bromide. The dimeric architecture, which permits bis-intercalation of chromophores across approximately 4 base pairs per bound dye molecule, accounts for this substantial affinity enhancement [2].

Nucleic Acid Staining Binding Affinity Fluorescence Assay

Membrane Impermeability: EthD-1 Zero Live-Cell Penetration vs. PI 5-15% Leakage

Ethidium homodimer (EthD-1) exhibits zero detectable penetration into intact live cells, as validated across HeLa, Jurkat, primary neurons, and hepatocyte models [1]. In contrast, propidium iodide (PI)—a commonly used alternative dead-cell stain—demonstrates 5-15% leakage into live cells after prolonged incubation, generating false-positive dead-cell signals that compromise assay specificity [2]. EthD-1's absolute membrane impermeability stems from its dimeric structure bearing a strong net positive charge (+2) and molecular weight of 856.77 Da, which collectively prevent passive diffusion across intact plasma membranes . This contrasts with the monomeric PI (MW 668.4 Da, +2 charge) which exhibits measurable membrane permeation over time .

Cell Viability Cytotoxicity Flow Cytometry

Detection Sensitivity: EthD-1 Enables Picogram DNA Detection vs. Conventional Post-Staining

The pre-formed ethidium homodimer-dsDNA complex, formed at a ratio of 1 dye per 4-5 base pairs, remains stable during agarose gel electrophoresis, enabling separation and detection in the absence of background stain [1]. Using this approach with laser excitation at 488 nm and confocal fluorescence imaging, detection of DNA bands containing as little as 25 pg was readily achieved in 1-mm thick agarose gels [2]. The band intensity remained linear with DNA amount from 0.2 to 1.0 ng per lane and with kilobase pair number per band [3]. Analysis of PCR mixtures permitted detection of 80 pg of a 1.6-kbp amplified fragment [4]. In direct comparison, the use of the EthD-1 complex with laser excitation provides at least two orders of magnitude greater sensitivity than conventional fluorescence-based post-staining procedures employing ethidium bromide [5].

DNA Electrophoresis Nucleic Acid Detection Analytical Sensitivity

Fluorescence Enhancement: EthD-1 >30-Fold Enhancement vs. EB 2-5-Fold

Ethidium homodimer (EthD-1) undergoes >30-fold fluorescence enhancement upon intercalation into nucleic acids [1]. In the LIVE/DEAD assay system, EthD-1 exhibits a 40-fold increase in red fluorescence (Ex/Em ~528/617 nm) when bound to DNA in dead cells [2]. In contrast, monomeric ethidium bromide demonstrates only 2-5-fold fluorescence enhancement upon DNA binding under comparable conditions [3]. This difference arises from EthD-1's dimeric structure: the rigid hydrocarbon linkage constrains the two chromophores, and DNA binding releases this constraint, producing a substantially larger fluorescence turn-on ratio relative to the monomer [4]. The enhanced turn-on ratio translates to signal-to-background ratios >50:1, enabling detection of as few as 100 dead cells in a 10,000-cell population [5].

Fluorescence Assay Nucleic Acid Quantitation Signal-to-Background

Complex Stability: EthD-1-DNA Complex Resists 50-Fold Molar Excess DNA Competition vs. Monomer Dissociation

The ethidium homodimer-dsDNA complex, formed at a stoichiometry of 1 dye per 4-5 base pairs, demonstrates unusual stability under electrophoretic conditions [1]. Competition experiments between the preformed EthD-1-DNA complex and a 50-fold molar excess of unlabeled DNA revealed that approximately one-third of the dye is retained within the original complex, independent of competition duration [2]. This stability enables pre-staining of DNA before electrophoresis and subsequent separation in the absence of background stain—a property absent in monomeric intercalators such as ethidium bromide, which dissociate rapidly under electrophoretic fields and require continuous staining baths [3]. Dye-extraction experiments confirm these are non-covalent complexes, yet the kinetic off-rate is sufficiently slow to maintain complex integrity throughout typical electrophoretic runs [4].

Electrophoresis Nucleic Acid Complex Stability Pre-Staining

Electrophoretic Mobility Preservation: Binding Density <1 EtD/40 bp Maintains Native DNA Mobility

At ethidium homodimer binding densities less than 1 EtD molecule per 40 base pairs, the effect of dye intercalation on DNA electrophoretic mobility becomes undetectable [1]. DNA labeled with EthD-1 at dye:DNA ratios <1:40 bp exhibits mobilities normalized to the 50-bp fragment that remain constant with electrophoresis time, behaving identically to unlabeled DNA [2]. This finding permits accurate DNA sizing and conformational analysis in automated electrophoresis apparatuses with fluorescence detection, without the mobility artifacts introduced by conventional intercalating dyes at typical staining concentrations [3]. The low labeling ratio reduces detection sensitivity somewhat (increasing load requirements for full-scale band height), but this trade-off is acceptable in applications where precise mobility information is paramount [4].

Automated Electrophoresis DNA Sizing Fluorescence Detection

Optimal Research and Industrial Applications for Ethidium Homodimer Based on Quantified Differentiation Evidence


Definitive Live/Dead Discrimination in Cytotoxicity Screening and Toxicology Studies

Ethidium homodimer (EthD-1) is the optimal choice for definitive dead-cell identification in cytotoxicity screening due to its zero live-cell penetration (vs. 5-15% leakage for propidium iodide) and >30-fold fluorescence enhancement upon DNA binding [1]. In the LIVE/DEAD assay format with calcein AM, EthD-1 enables simultaneous quantification of live and dead cells with signal-to-background ratios >50:1, detecting as few as 100 dead cells per 10,000-cell population [2]. This performance is critical for accurate IC50 determination in drug discovery toxicology panels, where false-positive dead-cell signals from PI leakage can underestimate compound safety margins. The assay is validated on fluorescence microplate readers, flow cytometers, and fluorescence microscopes, and provides inter-assay CV <5%, ensuring reproducibility in high-content screening campaigns [3]. The no-wash protocol enabled by EthD-1's high DNA affinity further streamlines automated workflows, reducing hands-on time by approximately 30-45 minutes per plate compared to wash-dependent PI staining .

Ultrasensitive Picogram-Level DNA Detection in Agarose Gels

Ethidium homodimer enables detection of as little as 25 pg of dsDNA in 1-mm thick agarose gels using pre-formed EthD-1-DNA complexes and laser excitation confocal fluorescence imaging [1]. This sensitivity is at least two orders of magnitude (100-fold) greater than conventional ethidium bromide post-staining methods, which typically require 2.5-25 ng of DNA for reliable detection . The pre-formed complex remains stable during electrophoresis, allowing separation in the absence of background stain and eliminating post-electrophoresis destaining steps [2]. Band intensity remains linear with DNA amount from 0.2-1.0 ng per lane, and the method successfully detected 80 pg of a 1.6-kbp PCR product [3]. This application is essential for analyzing scarce clinical samples (circulating tumor DNA, forensic evidence, microdissected specimens) and for quality control of PCR reactions where product yields are limited. The workflow reduces total analysis time by approximately 60-90 minutes compared to conventional staining protocols and eliminates variable background fluorescence that compromises quantitative densitometry .

Automated Electrophoresis with Native DNA Mobility Preservation

For automated gel electrophoresis systems with integrated fluorescence detection, ethidium homodimer labeling at dye:DNA ratios <1:40 bp enables fluorescence-based detection without altering DNA electrophoretic mobility [1]. At these low binding densities, EthD-1-labeled DNA exhibits mobilities identical to unlabeled DNA when normalized to a 50-bp internal standard, permitting accurate molecular weight determination and conformational analysis . This property distinguishes EthD-1 from conventional intercalating dyes such as ethidium bromide, which produce measurable mobility retardation even at low binding densities due to charge neutralization and reduced DNA flexibility [2]. The application is particularly valuable for high-resolution DNA fragment analysis, automated band calling, and quality control of nucleic acid preparations where precise sizing information is required. While the low labeling ratio reduces absolute detection sensitivity, the trade-off is acceptable in applications prioritizing mobility accuracy over ultimate detection limits [3].

Bacterial Viability Assessment in Industrial Fermentation and Environmental Monitoring

Ethidium homodimer III (EthD-III), a 45% brighter analog of EthD-1 with identical membrane impermeability and DNA binding properties, is specifically formulated for bacterial viability assessment in the Viability/Cytotoxicity Assay Kit for Bacteria Live & Dead Cells [1]. When combined with the live-cell stain DMAO, EthD-III selectively labels dead bacteria with damaged cell membranes, producing red fluorescence in compromised cells while live bacteria exhibit green fluorescence [2]. This two-color discrimination enables rapid quantification of bacterial viability by flow cytometry (up to 100 assays per kit) or fluorescence microscopy (up to 1000 assays per kit) [3]. The assay is validated across diverse bacterial species and is particularly valuable for monitoring cell lysis in industrial fermentation processes, assessing antimicrobial efficacy in disinfectant validation studies, and evaluating water quality in environmental monitoring programs. The 45% brightness enhancement of EthD-III over EthD-1 improves signal detection in turbid bacterial suspensions and reduces acquisition times in flow cytometry applications .

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